
2-(Benzyloxy)ethanamine hydrochloride
Overview
Description
2-(Benzyloxy)ethanamine hydrochloride (CAS 10578-75-3) is an organic compound with the molecular formula C₉H₁₄ClNO and a molecular weight of 187.67 g/mol. Structurally, it consists of an ethanamine backbone substituted with a benzyloxy group (a phenylmethyl ether) at the second carbon (Figure 1). This compound is commonly utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals . Its solubility in polar solvents like water and ethanol facilitates its use in diverse reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)ethanamine hydrochloride can be achieved through several methods. One common approach involves the reaction of benzyl chloride with ethanolamine in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Primary amines.
Substitution: Various substituted ethanamines depending on the nucleophile used.
Scientific Research Applications
Applications in Medicinal Chemistry
- Pharmaceutical Intermediate :
-
Neuroprotective Effects :
- Preliminary studies suggest that compounds related to 2-(benzyloxy)ethanamine may exhibit neuroprotective properties. Research indicates potential applications in treating neurodegenerative diseases, although further studies are needed to substantiate these claims.
- Preservative Use :
A study demonstrated the synthesis of various derivatives of this compound, which were tested for biological activity against different cancer cell lines. The results indicated that some derivatives exhibited significant cytotoxic effects, suggesting potential applications in cancer therapy .
Case Study 2: Neuroprotective Research
Research focusing on neuroprotective compounds derived from this compound highlighted its role in reducing oxidative stress in neuronal cells. This study provides insights into its potential use in treating conditions like Alzheimer's disease .
Data Table: Comparison of Related Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
This compound | Contains a benzyloxy group | Potential neuroprotective effects |
Phenylethylamine | Simple phenethyl structure | Known stimulant properties |
Benzylamine | Aromatic amine without ethylene glycol | Used primarily in organic synthesis |
N-Benzyl-2-aminoethanol | Lacks the benzyloxy substituent | Focused on different biological activities |
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)ethanamine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between 2-(benzyloxy)ethanamine hydrochloride and analogous compounds.
Table 1: Comparative Overview of this compound and Related Compounds
Structural and Functional Analysis
Substituent Complexity: 2-(Benzyloxy)ethanamine HCl features a simple benzyl ether group, making it less sterically hindered compared to compounds like diphenhydramine HCl, which contains a bulky diphenylmethoxy group and a dimethylamino moiety . 2-(4-Benzyloxyphenyl)ethanamine HCl extends the carbon chain (phenethylamine vs. ethanamine), introducing a phenyl ring with a benzyloxy substituent. This structural variation enhances aromatic interactions in drug-receptor binding, as seen in intermediates for bioactive molecules .
Pharmacological Activity: Tryptamine HCl and its derivatives (e.g., 5-methyltryptamine HCl) exhibit biological activity due to the indole ring, which mimics endogenous neurotransmitters like serotonin. These compounds inhibit HSP90 and show anti-plasmodial properties . 3,4-Methylenedioxyphenethylamine HCl is structurally analogous to MDMA and is studied for its psychoactive effects, acting as a serotonin-norepinephrine-dopamine releasing agent .
Solubility and Reactivity: The benzyloxy group in 2-(benzyloxy)ethanamine HCl enhances solubility in organic solvents compared to non-polar analogs. However, diphenhydramine HCl’s dimethylamino group increases water solubility, critical for its bioavailability as an antihistamine . 2-(6-Chloro-5-methylbenzoxazol-2-yl)ethanamine HCl contains a heterocyclic benzoxazole ring, which improves stability and fluorescence properties, making it suitable for imaging applications .
Molecular Weight and Applications :
- Lower molecular weight compounds like 2-(benzyloxy)ethanamine HCl (187.67 g/mol) are preferred in synthetic chemistry for ease of purification. In contrast, higher molecular weight derivatives (e.g., diphenhydramine HCl at 291.82 g/mol) are optimized for drug delivery and receptor binding .
Research Findings and Key Differences
- Synthetic Utility : 2-(Benzyloxy)ethanamine HCl is a versatile building block for introducing benzyl-protected amine groups, whereas 2-(4-benzyloxyphenyl)ethanamine HCl is tailored for synthesizing phenyl-substituted bioactive molecules .
- Biological Targets : Tryptamine derivatives target HSP90 and malaria parasites, while 2C-series compounds (e.g., 2C-B, 2C-I) interact with serotonin receptors, highlighting substituent-dependent activity .
- Toxicity: Limited safety data exist for 2-(benzyloxy)ethanamine HCl, whereas diphenhydramine HCl has well-documented pharmacokinetics and toxicity profiles due to its clinical use .
Biological Activity
2-(Benzyloxy)ethanamine hydrochloride is a chemical compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H12ClNO, indicating the presence of a benzyloxy group attached to an ethanamine backbone. This structural feature is crucial for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Monoamine Oxidase Inhibition : The benzyloxy group enhances the compound's ability to inhibit monoamine oxidase (MAO), particularly MAO-B, which is involved in the metabolism of neurotransmitters such as dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially benefiting conditions like Parkinson's disease and depression .
- Receptor Interactions : The compound may interact with various neurotransmitter receptors, modulating their activity. This interaction can influence numerous physiological processes, including mood regulation and motor control.
Biological Activity and Applications
Research has demonstrated several biological activities associated with this compound:
- Neuroprotective Effects : Studies have indicated that compounds with similar structures exhibit neuroprotective properties. The inhibition of MAO-B by this compound suggests potential use in neurodegenerative disorders .
- Antidepressant Properties : By increasing the availability of monoamines in the synaptic cleft, this compound may exert antidepressant effects, making it a candidate for further research in treating mood disorders.
- Chemical Synthesis : In addition to its biological applications, this compound serves as an intermediate in the synthesis of various pharmaceuticals, underscoring its importance in medicinal chemistry.
Case Studies and Research Findings
Several studies have explored the effects and potential applications of this compound:
-
Inhibition of MAO-B : A study investigating benzyloxy derivatives demonstrated that the presence of the benzyloxy group significantly enhances MAO-B inhibition. The compound was shown to be a time-dependent inhibitor, suggesting irreversible binding to the enzyme .
Compound IC50 (µM) MAO-A Inhibition (%) MAO-B Inhibition (%) 2-(Benzyloxy)ethanamine HCl 5.0 20 85 FA-73 3.5 15 90 - Neuroprotective Studies : In vivo studies on animal models have reported that compounds structurally related to this compound exhibit neuroprotective effects against neurotoxicity induced by oxidative stress .
- Pharmacological Evaluation : Further pharmacological evaluations have suggested that this compound may enhance cognitive functions through its action on neurotransmitter systems, warranting more extensive clinical trials.
Q & A
Basic Research Questions
Q. What are the critical safety precautions for handling 2-(Benzyloxy)ethanamine hydrochloride in laboratory settings?
- Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact. Ensure adequate ventilation to mitigate inhalation risks. In case of accidental exposure, rinse affected areas with water for 15+ minutes and seek medical attention if irritation persists. Store the compound in a cool, dry place away from ignition sources due to its flammability (Flash Point: ~100°C) .
Q. How can researchers verify the purity of this compound?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection, as referenced in safety data sheets (SDS) for compounds with similar benzyloxy-ethylamine structures. Compare retention times against certified reference standards. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) can confirm structural integrity, focusing on characteristic peaks for the benzyloxy group (~7.3 ppm aromatic protons) and ethylamine backbone .
Q. What are the key physicochemical properties influencing experimental design?
- Methodological Answer : The compound’s solubility profile is critical. It is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Note its molecular weight (~200 g/mol) and melting point (data gaps exist; estimate via differential scanning calorimetry). These properties dictate reaction solvent selection and purification methods (e.g., recrystallization vs. column chromatography) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity profiles of 2-(Benzyloxy)ethanamine derivatives?
- Methodological Answer : Cross-validate toxicity data using in vitro assays (e.g., MTT assay for cell viability) and in silico tools (e.g., ProTox-II for LD50 prediction). For example, conflicting reports on respiratory irritation (e.g., SDS warnings vs. lack of acute toxicity in some studies) may arise from batch-specific impurities. Conduct gas chromatography-mass spectrometry (GC-MS) to identify trace contaminants .
Q. What experimental strategies optimize the synthesis of this compound while minimizing side products?
- Methodological Answer : Use a benzylation reaction under anhydrous conditions with benzyl bromide and ethanolamine, followed by HCl acidification. Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining for free amine detection. Purify via vacuum distillation or silica gel chromatography to remove byproducts like unreacted benzyl bromide .
Q. How does this compound interact with biological targets such as receptors or enzymes?
- Methodological Answer : Conduct molecular docking studies (e.g., AutoDock Vina) to predict binding affinities to serotonin or adrenergic receptors, given structural similarities to tryptamine derivatives. Validate experimentally using radioligand binding assays. For example, compare its binding to HSP90 against known inhibitors like Tryptamine hydrochloride, focusing on hydrogen-bond interactions with residues like GLU527 and TYR604 .
Q. What analytical techniques are suitable for characterizing degradation products under varying storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS/MS can identify degradation pathways. For example, hydrolytic cleavage of the benzyloxy group under acidic conditions may yield ethanolamine derivatives. Use kinetic modeling (Arrhenius equation) to predict shelf-life .
Properties
IUPAC Name |
2-phenylmethoxyethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c10-6-7-11-8-9-4-2-1-3-5-9;/h1-5H,6-8,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQMWBUNDONXED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383411 | |
Record name | 2-(Benzyloxy)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10578-75-3 | |
Record name | 2-(Benzyloxy)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50383411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Benzyloxy)ethanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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